6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGXQLRFJTBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid involves several steps. One common method includes the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions typically involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols using sodium borohydride.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid. The major products formed from these reactions are typically the deprotected amine or the corresponding alcohol.
Scientific Research Applications
Drug Discovery
One of the primary applications of 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is in the field of drug discovery. Its structural characteristics allow it to serve as a scaffold for the development of new therapeutic agents. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways related to cancer and other diseases.
Case Study: Enzyme Inhibition
A study published in PubMed highlighted the synthesis of various indole derivatives, including those related to this compound. These derivatives exhibited potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are critical in tryptophan metabolism and tumor immunotherapy. The most potent derivative achieved an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO .
Fragment-Based Drug Design
The compound's unique bicyclic structure makes it suitable for fragment-based drug design (FBDD). FBDD is a strategy that involves screening small chemical fragments to identify leads that can be developed into more potent drugs. The enhanced sp³ content of the compound may provide favorable physicochemical properties that improve solubility and binding affinity.
Insights from Research
Research conducted at the University of Dundee focused on synthesizing semi-saturated bicyclic heterocycles for FBDD campaigns. The study emphasized the importance of increasing sp³ hybridization within drug candidates to enhance their efficacy and reduce toxicity risks . The structural features of this compound align well with these objectives.
Comparative Analysis of Related Compounds
This table summarizes key information about related compounds that share structural similarities or biological activities with this compound.
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The protected amine can then undergo various chemical transformations without interference from the amine group. The Boc group is later removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to a family of Boc-protected heterocycles with carboxylic acid functionalities. Key structural analogues include:
Key Observations :
- Core Heterocycles: The pyrroloindole core in the target compound differs from indenopyrrole () and pyridopyrimidine () in ring fusion patterns and aromaticity. The tetrahydro saturation reduces ring strain compared to fully aromatic systems.
- Functional Groups : All compounds share Boc and carboxylic acid groups, but substituents (e.g., esters in vs. free carboxylic acids) modulate solubility and reactivity.
Physicochemical Properties
Melting Points and Stability :
- Ethyl pyrrole 10a (): 169–173°C.
- Ethyl pyrrole 10b (): 186–190°C, demonstrating substituent effects (methyl vs. methoxy groups).
- Pyridopyrimidine (): Boiling point 495.3±55.0°C, indicating higher thermal stability due to fused pyrimidine rings.
Solubility : Carboxylic acid groups enhance aqueous solubility compared to esters (e.g., ethyl esters in ).
Biological Activity
6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
- Molecular Formula: C16H18N2O4
- Molecular Weight: 302.33 g/mol
- CAS Number: 107474-67-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, its structure suggests potential interactions with enzymes and receptors involved in critical cellular processes.
Inhibition of HIV-1 Integrase
Recent studies have highlighted the compound's role as an integrase strand transfer inhibitor (INSTI). Structural modifications of related indole-2-carboxylic acid derivatives have shown that:
- The indole core and carboxyl group effectively chelate Mg²⁺ ions within the active site of integrase.
- Compounds with longer branches at the C3 position significantly enhance inhibitory activity against HIV-1 integrase, with some derivatives achieving IC₅₀ values as low as 0.13 μM .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HIV-1 Integrase | Not specified | Chelation with Mg²⁺ ions |
| Indole derivative 20a | HIV-1 Integrase | 0.13 | Enhanced binding via hydrophobic interactions |
| Indole derivative 17a | HIV-1 Integrase | 3.11 | π–π stacking with viral DNA |
Case Studies
Several studies provide insights into the compound's effectiveness and potential applications:
- HIV Research : A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV replication by targeting integrase. The introduction of specific substituents on the indole ring significantly improved binding affinity and inhibitory potency .
- Neuropharmacology : Indole derivatives have been explored for their effects on NMDA receptors. One study indicated that indole-2-carboxylic acid acts as a competitive antagonist at NMDA receptors, potentially contributing to neuroprotective effects in excitotoxic conditions .
Q & A
Q. Critical Parameters :
- Temperature control during Boc protection (0–5°C) minimizes side reactions.
- Solvent choice (e.g., DMF for cyclization) impacts reaction efficiency .
What analytical methods are most reliable for characterizing this compound’s structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole ring protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₂O₄: 317.1497) validates molecular composition .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .
Q. Advanced Validation :
How does the Boc group influence the compound’s reactivity in downstream functionalization?
Advanced Research Focus
The Boc group serves as a protective moiety for the indole nitrogen, enabling selective modifications:
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, exposing the NH for further coupling (e.g., amide bond formation) .
- Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids, limiting reaction compatibility .
Data Contradiction Note :
Some studies report partial Boc cleavage during prolonged exposure to Lewis acids (e.g., BF₃·Et₂O), necessitating kinetic monitoring .
What strategies mitigate solubility challenges in biological assays?
Q. Advanced Research Focus
Q. Validation :
- Dynamic light scattering (DLS) confirms nanoparticle size (50–200 nm) and polydispersity (<0.2) .
How can regioselectivity issues during indole functionalization be addressed?
Q. Advanced Research Focus
Q. Case Study :
What are the key considerations for stability studies under varying pH and temperature?
Q. Basic Research Focus
- pH Stability : The compound degrades rapidly at pH <3 (Boc cleavage) or pH >10 (carboxylic acid deprotonation). Optimal stability is observed at pH 5–7 .
- Thermal Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis. Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days .
Q. Methodology :
- High-resolution LC-MS tracks degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
How can in silico modeling predict this compound’s interaction with biological targets?
Q. Advanced Research Focus
Q. Validation :
- Compare docking scores with experimental binding data (e.g., SPR or ITC) to refine predictive accuracy .
What synthetic routes are reported for structurally related analogs?
Q. Basic Research Focus
Q. Case Study :
- A 2025 study synthesized a spirocyclic analog () showing 10-fold higher affinity for GABA receptors .
How to resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
Q. Example :
- Conflicting IC₅₀ values (1–10 µM) for PDE4 inhibition were traced to differing ATP concentrations in kinase assays .
What in vivo models are suitable for evaluating therapeutic potential?
Q. Advanced Research Focus
- Neuroinflammatory Models : Administer the compound (10 mg/kg, IP) in LPS-induced murine models to assess COX-2 inhibition .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS after oral gavage .
Q. Ethical Note :
- Follow OECD guidelines for humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
